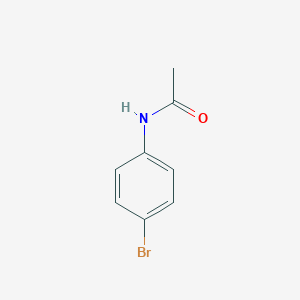

4'-Bromoacetanilide

描述

Contextualizing 4'-Bromoacetanilide within Halogenated Aromatic Amides

Structurally, this compound is a crystalline solid, appearing as white to light beige or off-white to light brown in color. solubilityofthings.comchemicalbook.comchemicalbook.comlookchem.com It is a stable compound under standard laboratory conditions when kept dry. solubilityofthings.com Its solubility profile reflects its dual chemical nature, with the polar amide group and the less polar bromophenyl group. solubilityofthings.com It is generally soluble in solvents like benzene, chloroform, and ethyl acetate, moderately soluble in alcohol, slightly soluble in hot water, and insoluble in cold water. chemicalbook.comchemicalbook.comlookchem.comfishersci.com This differential solubility is a key consideration for its use in chemical reactions and purification processes like recrystallization. solubilityofthings.com

As an intermediate, this compound is a valuable precursor in organic synthesis. solubilityofthings.comchemicalbook.comlookchem.com The bromine atom provides a reactive site for various chemical transformations, including cross-coupling reactions, which are fundamental in constructing more complex molecular frameworks. solubilityofthings.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | N-(4-bromophenyl)acetamide | nih.gov |

| CAS Number | 103-88-8 | fishersci.comsigmaaldrich.com |

| Molecular Formula | C₈H₈BrNO | solubilityofthings.comfishersci.comnih.gov |

| Molecular Weight | 214.06 g/mol | solubilityofthings.comfishersci.comnih.gov |

| Appearance | White to light beige/light brown crystalline solid | solubilityofthings.comchemicalbook.comchemicalbook.comlookchem.com |

| Melting Point | 165-169 °C | chemicalbook.comchemicalbook.comsigmaaldrich.com |

| Density | ~1.7 g/cm³ | chemicalbook.comchemicalbook.comlookchem.com |

| Solubility | Soluble in benzene, chloroform, ethyl acetate; moderately soluble in alcohol; insoluble in water. | chemicalbook.comchemicalbook.comfishersci.com |

Significance of Aromatic Bromination in Organic Synthesis and Medicinal Chemistry

Aromatic bromination is a cornerstone of organic synthesis, providing a reliable method for introducing bromine atoms into aromatic rings. youtube.combyjus.com This process is a type of electrophilic aromatic substitution, where an electrophilic bromine species replaces a hydrogen atom on the aromatic ring. byjus.comlibretexts.org The reaction typically requires the activation of molecular bromine with a Lewis acid, such as iron(III) bromide (FeBr₃), to increase its electrophilicity. youtube.com The resulting aryl bromides are exceptionally useful intermediates. nih.gov

In organic synthesis , bromoarenes like this compound are valued as versatile building blocks. youtube.comnih.gov They are key substrates in a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov This capability allows for the construction of complex molecular scaffolds from simpler precursors. Aryl bromides also serve as precursors for organolithium and Grignard reagents, further expanding their synthetic utility. nih.gov The development of regioselective bromination methods is a high priority, as the position of the bromine atom dictates the structure of subsequent products. nih.govresearchgate.net

In medicinal chemistry , the introduction of bromine into a molecule can significantly alter its pharmacological profile. Bromination is a common strategy used in the development of drugs, agrochemicals, and functional materials. nih.govresearchgate.net The bromine atom can influence a molecule's size, lipophilicity, and metabolic stability, which are critical parameters for drug efficacy. This compound itself serves as a pivotal intermediate in the synthesis of various pharmaceuticals. solubilityofthings.com Furthermore, it has been utilized in the development of new ligands for specialized applications, such as anchoring gadolinium (Gd(III)) chelates to titanium dioxide (TiO₂) surfaces for potential use in materials science and catalysis. chemicalbook.comlookchem.comfishersci.comsigmaaldrich.com

Historical Perspectives on N-Phenylacetamide Derivatives in Chemical Sciences

The story of N-phenylacetamide derivatives, with acetanilide (B955) (N-phenylacetamide) as the parent compound, is deeply rooted in the late 19th-century expansion of the chemical and pharmaceutical industries. wikipedia.orgdigitellinc.com Acetanilide itself was first prepared in 1852 by chemist Charles Gerhardt.

Its significance grew dramatically in 1886 when it was accidentally discovered to have fever-reducing (antipyretic) properties and was subsequently marketed as Antifebrin. wikipedia.orgdigitellinc.com This marked one of the earliest examples of a synthetic, aniline-derived drug, offering an alternative to established remedies. digitellinc.com The success of acetanilide spurred further research into acetylated aromatic compounds by companies like Bayer, leading to the development of other important drugs. wikipedia.org

Acetanilide and its derivatives became subjects of intense study. While acetanilide's use in medicine was eventually curtailed due to toxicity concerns, its discovery highlighted the potential of synthetic chemistry to create novel therapeutic agents. wikipedia.orgdigitellinc.com It was among the first compounds to be scrutinized under early drug regulations, such as the U.S. Pure Food and Drug Act of 1906, which required its presence to be labeled on medicines. digitellinc.com

Beyond medicine, N-phenylacetamide derivatives found applications in other areas. Acetanilide was explored as an experimental photographic developer in the 19th century. wikipedia.org In the 20th century, herbicides based on the acetanilide structure were developed. wikipedia.org The fundamental reaction to create the acetamido group, N-acetylation, became a widely used chemical transformation to protect amine groups during more complex syntheses. gradesfixer.comresearchgate.net The historical journey of these compounds, from early synthetic curiosities to foundational molecules in drug discovery and industrial applications, underscores their lasting importance in the chemical sciences.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(4-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLICLMCQYQNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059283 | |

| Record name | Acetamide, N-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-88-8 | |

| Record name | Bromoacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Bromoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Bromoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-bromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-bromoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KB44F25A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 4'-Bromoacetanilide. By analyzing the spectra, one can confirm the connectivity and chemical environment of each atom in the molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the chemically non-equivalent protons in the molecule. The spectrum is characterized by signals from the acetyl methyl group, the amide proton, and the aromatic protons on the phenyl ring.

In a typical solvent like deuterated chloroform (CDCl₃), the spectrum displays a sharp singlet for the three methyl (–CH₃) protons around δ 2.18 ppm. rsc.org The amide proton (–NH) appears as a broad singlet further downfield, typically around δ 7.35 ppm, with its chemical shift being sensitive to solvent, concentration, and temperature. rsc.org

The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. compoundchem.com The two aromatic protons (H-2' and H-6') ortho to the acetamido group are chemically equivalent and appear as a doublet around δ 7.42 ppm. rsc.org Similarly, the two protons (H-3' and H-5') ortho to the bromine atom are also equivalent and resonate as a doublet at approximately the same chemical shift. rsc.org The coupling between these adjacent aromatic protons results in a typical ortho-coupling constant (³JHH) of about 7-9 Hz. compoundchem.com

In dimethyl sulfoxide-d₆ (DMSO-d₆), the amide proton signal shifts significantly downfield to ~10.1 ppm due to strong hydrogen bonding with the solvent. chemicalbook.com The aromatic protons appear as two doublets centered at approximately δ 7.57 ppm and δ 7.47 ppm, while the methyl protons are observed around δ 2.06 ppm. chemicalbook.com

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) rsc.org | Chemical Shift (δ) in DMSO-d₆ (ppm) chemicalbook.com | Multiplicity | Integration |

|---|---|---|---|---|

| -C(=O)CH₃ | 2.18 | 2.06 | Singlet | 3H |

| H-2', H-6' | 7.42 (multiplet) | 7.57 | Doublet | 2H |

| H-3', H-5' | 7.42 (multiplet) | 7.47 | Doublet | 2H |

| -NH | 7.35 (broad) | 10.1 | Broad Singlet | 1H |

The ¹³C NMR spectrum of this compound reveals six distinct signals, consistent with the molecular symmetry where pairs of aromatic carbons are chemically equivalent.

The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing at approximately δ 168.4 ppm. rsc.org The methyl carbon (–CH₃) is the most shielded, resonating at around δ 24.6 ppm. rsc.org In the aromatic region, the carbon atom bonded to the nitrogen (C-1') appears at δ 136.9 ppm. rsc.org The two carbons ortho to the nitrogen (C-2' and C-6') and the two carbons meta to the nitrogen (C-3' and C-5') are observed at δ 121.4 ppm and δ 132.0 ppm, respectively. rsc.org The carbon atom bearing the bromine (C-4') is found at approximately δ 116.9 ppm. rsc.org

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) rsc.org |

|---|---|

| -C(=O)CH₃ | 168.4 |

| -C(=O)CH₃ | 24.6 |

| C-1' (C-N) | 136.9 |

| C-2', C-6' (C-H) | 121.4 |

| C-3', C-5' (C-H) | 132.0 |

| C-4' (C-Br) | 116.9 |

While one-dimensional NMR is sufficient to characterize this compound, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC can be used to unequivocally confirm the structural assignments.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two aromatic doublets (at ~δ 7.4 and ~δ 7.5 ppm), confirming the ortho-coupling (³JHH) between the H-2'/H-6' and H-3'/H-5' protons. No other correlations would be expected, as the methyl and amide protons are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. Expected correlations would be between the methyl protons (δ 2.18) and the methyl carbon (δ 24.6), the H-2'/H-6' protons (δ ~7.4) and the C-2'/C-6' carbons (δ 121.4), and the H-3'/H-5' protons (δ ~7.5) and the C-3'/C-5' carbons (δ 132.0).

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline form. While solution-state NMR provides data on molecules tumbling freely in a solvent, ssNMR offers insights into the effects of molecular packing, intermolecular interactions like hydrogen bonding, and polymorphism in the solid state. For this compound, ssNMR could be used to probe the N-H···O=C hydrogen bonds that link molecules in the crystal lattice. Differences in chemical shifts compared to the solution state can reveal information about the conformation and electronic structure of the molecule as it exists in the solid phase. Furthermore, ssNMR can distinguish between different crystalline forms (polymorphs) if they exist, as the distinct packing arrangements would lead to different local magnetic environments and thus different NMR spectra.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides direct information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule.

The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure. nist.gov The key vibrational modes include:

N-H Stretch: A distinct, medium-intensity peak is observed around 3300 cm⁻¹, characteristic of the N-H stretching vibration in a secondary amide. nist.gov

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong and sharp absorption band appears at approximately 1671 cm⁻¹. nist.gov This is the characteristic carbonyl stretch of the amide functional group.

N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, is found around 1535 cm⁻¹. nist.gov

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the phenyl ring. nist.gov

C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically at lower wavenumbers, around 504 cm⁻¹. nist.gov

Raman spectroscopy provides complementary information. As a technique that depends on changes in polarizability, it is particularly sensitive to the symmetric vibrations of the aromatic ring and the C-Br bond, which may be weak in the IR spectrum.

| Frequency (cm⁻¹) | Vibrational Mode Assignment nist.gov | Intensity |

|---|---|---|

| ~3300 | N-H Stretch | Medium |

| 1671 | C=O Stretch (Amide I) | Strong |

| 1604 | Aromatic C=C Stretch | Medium-Strong |

| 1535 | N-H Bend (Amide II) | Strong |

| 504 | C-Br Stretch | Weak-Medium |

Table of Mentioned Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Primary subject of the article |

| Deuterated Chloroform (CDCl₃) | NMR Solvent |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | NMR Solvent |

Analysis of Characteristic Bands for Amide and Aromatic Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural features: the secondary amide group and the para-substituted aromatic ring.

The amide moiety is identified by a prominent N-H stretching vibration, which typically appears as a sharp band around 3300 cm⁻¹ bnmv.ac.in. Another key indicator of the amide group is the strong absorption band for the carbonyl (C=O) stretch, known as the Amide I band, which is observed at approximately 1680 cm⁻¹ bnmv.ac.in. The N-H bending vibration, or the Amide II band, is also present, typically found around 1540 cm⁻¹ bnmv.ac.in.

The aromatic portion of the molecule is evidenced by several bands. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, with a specific band noted at 3100 cm⁻¹ bnmv.ac.in. The characteristic aromatic C=C stretching vibrations within the phenyl ring appear in the 1600-1590 cm⁻¹ region bnmv.ac.in. Furthermore, the para-disubstitution pattern on the benzene ring is indicated by the C-H out-of-plane bending deformations, which give rise to bands in the 832-820 cm⁻¹ range bnmv.ac.in. Finally, a band corresponding to the C-Br stretching vibration can be assigned at 520 cm⁻¹ bnmv.ac.in.

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group/Moiety | Wave Number (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretching | Amide | ~3300 | bnmv.ac.in |

| Aromatic C-H Stretching | Aromatic Ring | ~3100 | bnmv.ac.in |

| C=O Stretching (Amide I) | Amide | ~1680 | bnmv.ac.in |

| Aromatic C=C Stretching | Aromatic Ring | 1600-1590 | bnmv.ac.in |

| N-H Bending (Amide II) | Amide | ~1540 | bnmv.ac.in |

| C-H Bending (p-disubstitution) | Aromatic Ring | 832-820 | bnmv.ac.in |

| C-Br Stretching | Bromo-Aromatic | ~520 | bnmv.ac.in |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unambiguously determining the elemental formula of a compound. The molecular formula of this compound is C₈H₈BrNO. The calculated monoisotopic mass for this formula is 212.97893 Da nih.govchemspider.com. HRMS analysis of this compound would show a measured mass extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula and distinguishing it from other potential compounds with the same nominal mass.

In mass spectrometry, particularly under electron ionization (EI), the molecular ion of this compound undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum provides a fingerprint that aids in structural confirmation.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion appears as a pair of peaks of almost equal intensity at m/z 213 and 215 reddit.com. This isotopic pattern is a key diagnostic feature for bromine-containing compounds.

Common fragmentation pathways for this compound include:

Loss of a ketene molecule (CH₂=C=O): Cleavage of the amide bond can lead to the loss of a neutral ketene molecule (mass 42 Da) from the molecular ion, resulting in the formation of the 4-bromoaniline radical cation at m/z 171 and 173.

Formation of the acylium ion: Cleavage of the C-N bond can result in the formation of the acetyl cation ([CH₃CO]⁺), which gives a characteristic and often intense peak at m/z 43 nih.gov. This is frequently the base peak in the EI spectrum nih.gov.

Tandem mass spectrometry (MS/MS) can be used to further investigate these fragmentation pathways. In an MS/MS experiment, the molecular ion (e.g., m/z 213) is selectively isolated and then subjected to collision-induced dissociation (CID) to produce a spectrum of its fragment ions. This confirms the relationship between the precursor ion and its product ions, providing a higher degree of confidence in the structural assignment.

Table 2: Major Mass Spectral Fragments of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 213/215 | Molecular Ion [M]⁺ | [C₈H₈BrNO]⁺ | Isotopic doublet due to ⁷⁹Br/⁸¹Br |

| 171/173 | [M - C₂H₂O]⁺ | [C₆H₆BrN]⁺ | Loss of ketene, forms 4-bromoaniline radical cation |

| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺ | Acylium ion, often the base peak nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated from non-volatile impurities. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As this compound elutes from the column, it enters the mass spectrometer, which serves as the detector.

For a pure sample of this compound, the resulting gas chromatogram will show a single major peak at a specific retention time. The mass spectrum recorded for this peak will match the known fragmentation pattern of this compound, confirming both its identity and purity. Commercial suppliers often use GC to specify a purity of 97.5% or higher for this compound thermofisher.com.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile technique used for the analysis of compounds in complex matrices. Unlike GC-MS, it is suitable for compounds that are not easily vaporized or are thermally unstable.

This compound has been used as an internal standard in LC-MS methods developed for the quantitative analysis of other compounds, such as herbicides and their metabolites in environmental samples like oysters sigmaaldrich.comsigmaaldrich.com. In such applications, a known amount of this compound is added to the sample. Its distinct retention time and mass allow it to be clearly separated and detected, providing a reference point to accurately quantify the target analytes. The use of tandem mass spectrometry (LC-MS/MS) enhances selectivity and sensitivity, making it possible to detect trace amounts of substances in intricate mixtures sigmaaldrich.com.

X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.

The crystal structure of this compound has been determined, revealing that it can exist in different polymorphic forms. One reported structure is a monoclinic polymorph belonging to the P2₁/c space group researchgate.net. The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains researchgate.net. These chains are a common structural motif in acetanilide (B955) derivatives. The precise atomic coordinates and unit cell dimensions obtained from X-ray diffraction provide the most unambiguous structural proof for the compound.

Table 3: Crystallographic Data for this compound (Monoclinic Polymorph)

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈BrNO | researchgate.net |

| Molecular Weight | 214.06 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Unit Cell Dimensions | a = 6.7250 (7) Å | researchgate.net |

| b = 9.3876 (11) Å | researchgate.net | |

| c = 14.4434 (14) Å | researchgate.net | |

| β = 117.750 (4)° | researchgate.net | |

| Volume (V) | 806.96 (15) ų | researchgate.net |

| Z (Molecules per unit cell) | 4 | researchgate.net |

Computational Chemistry and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure of this compound. These theoretical studies allow for the examination of molecular orbitals, which are crucial for understanding the molecule's reactivity and electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the distribution of these orbitals would show the HOMO localized primarily on the electron-rich bromophenyl ring and the amide nitrogen, while the LUMO would be distributed over the carbonyl group and the aromatic ring.

DFT has been successfully employed to predict the spectroscopic properties of this compound. Theoretical calculations of its vibrational spectra (Infrared and Raman) have been performed and compared with experimental findings.

By using methods such as B3LYP with appropriate basis sets, a theoretical vibrational spectrum can be generated. The calculated frequencies of the vibrational modes, such as the N-H stretch, C=O stretch, and various aromatic ring vibrations, generally show good agreement with the experimentally observed frequencies. These studies aid in the precise assignment of the absorption bands in the experimental spectra to specific molecular motions.

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions.

To date, specific molecular dynamics simulation studies focusing on the conformational analysis and intermolecular interactions of this compound are not widely available in the published literature. Such studies could, however, provide valuable insights into the flexibility of the molecule, particularly the rotation around the N-C(phenyl) bond, and the dynamics of the hydrogen-bonding networks in the condensed phase. The development of accurate force fields, for which parameters could be derived from quantum chemical calculations, would be a prerequisite for performing meaningful MD simulations on this system.

Structure-Activity Relationship (SAR) Studies based on Computational Parameters

The exploration of the structure-activity relationship (SAR) of this compound and its analogs through computational methods provides significant insights into the molecular features influencing their biological activities. Quantitative Structure-Activity Relationship (QSAR) studies, in particular, establish a mathematical correlation between the chemical structure and biological effect. These models are instrumental in predicting the activity of novel compounds and guiding the rational design of more potent derivatives.

In the context of substituted anilides, including bromo-substituted variants, QSAR studies have been effectively employed to elucidate the determinants of their antimicrobial activity. The fundamental principle of these studies is that the biological activity of a compound is a function of its physicochemical properties and structural features. By quantifying these properties using molecular descriptors, it is possible to develop predictive models.

The predictive power of the developed QSAR models was validated using the leave-one-out (LOO) cross-validation technique, which demonstrated the robustness of the models with appreciable cross-validated r2 (q2) values and low residual activity values. For instance, the antifungal activity against A. niger was successfully modeled with a high correlation coefficient. researchgate.net

Analysis of the SAR based on these computational models revealed that the presence of electron-withdrawing groups on the anilide ring generally leads to an increase in antimicrobial activity. ijser.in This suggests that electronic effects play a crucial role in the mechanism of action of these compounds. The bromine atom in this compound, being an electron-withdrawing group, is thus a key contributor to its potential biological activity.

The following interactive data table summarizes the findings from a QSAR study on substituted anilides, highlighting the correlation between molecular descriptors and antimicrobial activity.

These computational SAR studies underscore the importance of specific structural and electronic features of substituted anilides in determining their biological activity. For this compound, these findings provide a theoretical framework for understanding its mechanism of action and for the future design of analogs with potentially enhanced therapeutic properties.

常见问题

Basic Research Questions

Q. What methods are used to synthesize 4'-Bromoacetanilide, and how can reaction efficiency be optimized?

- Methodology : this compound is synthesized via bromination of acetanilide using bromine in acetic acid. The reaction is typically monitored using thin-layer chromatography (TLC) to track completion. Recrystallization from ethanol or methanol yields purified product. Optimizing stoichiometry (e.g., 1:1 molar ratio of acetanilide to bromine) and maintaining temperatures below 40°C minimizes side products like dibrominated derivatives .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

- Data :

| Solvent | Solubility |

|---|---|

| Water | Insoluble |

| Ethanol | Moderately soluble |

| Methanol | Moderately soluble |

| Acetone | Slightly soluble |

- Methodology : Solubility tests are conducted by incremental addition of solvent to 100 mg of compound under stirring at 25°C. Insolubility in water makes it suitable for aqueous workup in synthesis .

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- NMR : The acetyl group appears as a singlet at ~2.1 ppm (3H), while aromatic protons resonate between 7.3–7.7 ppm (4H).

- IR : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~3250 cm⁻¹ (N-H stretch) confirm the acetanilide structure.

- Melting Point : 166–170°C (sharp) indicates purity .

Advanced Research Questions

Q. What kinetic parameters govern the reaction of this compound with sodium 4-nitrophenoxide in methanol?

- Data :

| Temperature (°C) | (mol⁻¹ L s⁻¹) |

|---|---|

| 45.3 | |

| 55.3 | |

| 65.3 |

- Methodology : Pseudo-first-order kinetics are applied with excess bromoacetanilide. Reactions are monitored via UV-Vis at 405 nm (nitrophenoxide absorption). Rate constants () are derived from linear regression of ln[A] vs. time plots. Activation energy () is calculated using the Arrhenius equation .

Q. How can researchers mitigate side reactions such as rearrangement to diphenylamines during synthesis involving this compound?

- Methodology : Base-induced rearrangement to 4-nitrodiphenylamine is minimized by:

- Avoiding prolonged exposure to alkaline conditions (e.g., NaOH).

- Using anhydrous solvents (e.g., methanol) under nitrogen to prevent CO₂ interference.

- Monitoring reaction progress via TLC to terminate before rearrangement dominates. Yields of desired ether intermediates exceed 70% under controlled conditions .

Q. What role does this compound play in the inactivation of arylamine N-acetyltransferases (NATs), and what does this imply for biochemical studies?

- Methodology : this compound acts as a bimolecular alkylating agent, covalently modifying NAT active sites. Kinetic assays (e.g., ESI-MS analysis) confirm irreversible binding. This property makes it a tool for probing enzyme mechanisms or designing inhibitors for bacterial NATs, which are linked to antibiotic resistance .

Key Considerations for Experimental Design

- Purity Control : Use HPLC or GC-MS to detect impurities like 3'-nitro-2-bromoacetanilide, which absorbs at 405 nm and complicates kinetic analyses .

- Data Validation : Cross-validate NMR/IR data with computational models (e.g., ACD/Labs Percepta) for structural confirmation .

- Ethical Compliance : Adhere to institutional guidelines for handling brominated compounds, which may pose mutagenic risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。